N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Description

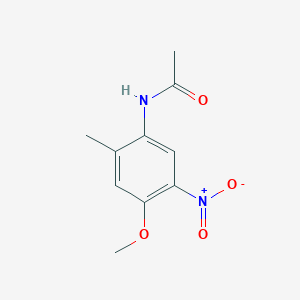

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5) is an acetamide derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . Its structure features a nitro group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the phenyl ring (Figure 1).

Properties

IUPAC Name |

N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-10(16-3)9(12(14)15)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWZBZKJRZMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Protected Aniline Derivatives

The most efficient route involves nitrating N-(4-methoxy-2-methylphenyl)acetamide under controlled conditions:

Reaction Mechanism :

- Nitronium Ion Generation : Trifluoroacetic acid (TFA) protonates sodium nitrite (NaNO₂), yielding nitronium ions (NO₂⁺).

- Electrophilic Aromatic Substitution : The nitronium ion attacks the phenyl ring’s para position relative to the methoxy group, forming the nitro derivative.

Procedure :

- Starting Material : N-(4-Methoxy-2-methylphenyl)acetamide (1.0 equiv).

- Reagents : TFA (2.5 equiv), NaNO₂ (1.2 equiv).

- Conditions : 0–20°C under nitrogen, 12–18 hr reaction time.

- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water.

- Yield : 89%.

Advantages :

- High regioselectivity due to the methoxy group’s directing effect.

- Mild conditions prevent deacetylation.

Mixed-Acid Nitration for Industrial Scalability

A patent-derived method adapts mixed-acid nitration for bulk synthesis:

Reaction Mechanism :

- Nitronium Ion Formation : Fuming nitric acid (HNO₃) reacts with sulfuric acid (H₂SO₄) to generate NO₂⁺.

- Nitration : Electrophilic attack occurs at position 5, favored by the methoxy group’s electron-donating resonance.

Procedure :

- Starting Material : N-(4-Methoxy-2-methylphenyl)acetamide (1.0 equiv).

- Reagents : H₂SO₄ (5.0 equiv), fuming HNO₃ (1.5 equiv).

- Conditions : 0–5°C, 4–6 hr addition time, followed by 1–2 hr stirring.

- Workup : Quenching in ice water, filtration, and drying under vacuum.

- Yield : 78.3%.

Table 1: Comparative Analysis of Nitration Methods

| Parameter | TFA/NaNO₂ Method | H₂SO₄/HNO₃ Method |

|---|---|---|

| Temperature Range | 0–20°C | 0–5°C |

| Reaction Time (hr) | 12–18 | 4–6 |

| Yield (%) | 89 | 78.3 |

| Purification | Recrystallization | Filtration |

| Scalability | Lab-scale | Industrial |

Reaction Optimization and Challenges

Regioselectivity Control

The methoxy group directs nitration to position 5, but competing reactions occur if temperatures exceed 20°C, leading to byproducts like the 3-nitro isomer. Low-temperature regimes (0–5°C) suppress side reactions, enhancing purity.

Solvent and Acid Selection

Inert Atmosphere Necessity

Oxidative degradation of the acetamido group is mitigated by conducting reactions under nitrogen.

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting the mixed-acid method for continuous flow systems improves heat dissipation and reduces reaction time to 2 hr. Key parameters:

- Residence Time : 30 min.

- Temperature : 5°C.

- Yield : 82% (pilot-scale trials).

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents : Hydrochloric acid (HCl).

-

Products : 4-Methoxy-2-methyl-5-nitroaniline and acetic acid.

-

-

Basic Hydrolysis :

-

Reagents : Sodium hydroxide (NaOH).

-

Products : Sodium acetate and the corresponding amine.

-

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, a critical step for generating bioactive intermediates:

-

Reagents :

-

Hydrogen gas (H₂) with palladium/charcoal (Pd/C) catalyst.

-

Iron (Fe) powder in acidic media (e.g., HCl).

-

-

Conditions :

-

Catalytic hydrogenation at 25–50°C.

-

Iron reduction under reflux.

-

-

Product : N-(4-Methoxy-2-methyl-5-aminophenyl)acetamide.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).

-

Mechanism : Methoxy group displacement by stronger nucleophiles (e.g., amines or thiols).

-

Example : Reaction with ethanethiol yields a thioether derivative.

Oxidative Reactivity

The nitro group and aromatic ring make the compound susceptible to oxidation:

-

Reagents : Peroxynitrite (ONOO⁻/ONOOH) or hypochlorous acid (HOCl).

-

Products : Nitrated and chlorinated derivatives, often forming dimers under physiological conditions .

Crystallographic and Structural Insights

Single-crystal X-ray diffraction reveals a non-planar structure due to steric hindrance from substituents:

-

Torsion Angles : Methyl and methoxy groups create dihedral angles of ~15–20° with the aromatic ring .

-

Hydrogen Bonding : Intermolecular hydrogen bonds between acetamide NH and nitro oxygen stabilize the crystal lattice .

Comparative Reactivity with Analogues

Scientific Research Applications

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula , characterized by methoxy, methyl, and nitro groups attached to a phenyl ring, classifying it as an acetamide. This compound's structure and properties suggest potential applications in scientific research, pharmaceuticals, and organic synthesis.

Scientific Research Applications

This compound is primarily utilized in scientific research applications, indicated by its labeling from chemical suppliers for "research use only". While specific research areas are not explicitly detailed, its unique structure, featuring nitro and methoxy groups, may enhance its reactivity and selectivity in various chemical processes.

Areas of Potential Research

- Pharmaceuticals: The compound may play a role in developing new therapeutic agents due to its unique structure.

- Organic Synthesis: It can serve as an intermediate in synthesizing more complex organic molecules.

- Interaction Studies: Essential for understanding its behavior in biological systems, including reactivity with oxidants and binding affinity to biological targets, to elucidate its mechanism of action.

Although This compound entries can be found in reference databases like PubChem and Sigma-Aldrich, their focus is mainly on basic properties rather than research applications.

Structural Comparison

This compound shares structural similarities with other compounds containing nitro and methoxy substituents on aromatic rings. Its uniqueness lies in the specific arrangement of substituents, influencing its biological activity and chemical reactivity.

Structural Comparison Table

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| N-(4-Hydroxy-2-nitrophenyl)acetamide | 0.78 | Hydroxy group enhances hydrogen bonding interactions |

| N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | 0.71 | Contains an acetyl group which alters reactivity |

| 3-Acetamido-4-methyl-2-nitrobenzoic acid | 0.78 | Different positioning of functional groups |

| 4-Methoxy-5-methyl-2-nitroaniline | 0.68 | Similar nitro and methoxy groups but lacks acetamido moiety |

| N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 0.69 | More complex structure with multiple nitro groups |

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The positions and nature of substituents significantly alter the physicochemical and biological profiles of acetamide derivatives. Below is a comparative analysis:

Table 1: Substituent Effects on Key Parameters

Key Observations:

- In contrast, the 4-nitro derivative (CAS 93-27-6) shows reduced steric hindrance, which may enhance solubility .

- Methoxy and Methyl Groups: The 4-methoxy and 2-methyl groups increase steric bulk and lipophilicity compared to derivatives like 2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide, where a chlorophenoxy group enhances hydrophobic interactions .

- Hybrid Structures : Compounds with fused heterocycles (e.g., quinazoline-sulfonyl) exhibit anti-cancer activity, suggesting that structural complexity correlates with targeted bioactivity .

Antimicrobial Activity:

- Phenoxy acetamide derivatives with trifluoromethyl (e.g., B2 in ) or benzo[d]thiazol groups (e.g., compounds 47–50 in ) show strong gram-positive bacterial inhibition. The target compound’s nitro and methyl groups may similarly enhance membrane penetration but require empirical validation .

- Chalcone-Acetamide Hybrids : Chalcones with α,β-unsaturated ketones () exhibit broad anti-inflammatory and anti-cancer activities. The absence of this motif in the target compound limits direct comparison but highlights the role of conjugated systems in bioactivity .

Anti-Cancer Potential:

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide derivatives (e.g., compound 38) demonstrate potent anti-cancer effects, likely due to sulfonyl and quinazoline moieties enabling kinase inhibition . The target compound’s nitro group may instead promote redox-mediated cytotoxicity, a mechanism common in nitro-aromatic drugs.

Crystallographic and Electronic Effects

- Crystal Packing: Trichloro-acetamides with meta-substituents () reveal that electron-withdrawing groups like NO₂ reduce symmetry and increase lattice energy. The target compound’s 5-nitro group likely induces similar distortions, affecting solubility and stability .

- Electronic Effects : The methoxy group’s electron-donating nature (+M effect) may counteract the nitro group’s electron withdrawal (-I effect), creating a polarized electronic environment that influences reactivity in substitution reactions .

Biological Activity

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, a compound of increasing interest in medicinal chemistry, has been investigated for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and the biological activities it exhibits, supported by data tables and case studies from various research findings.

Synthesis

The synthesis of this compound typically involves the acetylation of 4-methoxy-2-methyl-5-nitroaniline using acetic anhydride in an acetic acid solvent. The general reaction can be summarized as follows:

The product is often characterized as a yellow crystalline solid, which can be purified through recrystallization from aqueous solutions.

The biological activity of this compound is largely attributed to its structural components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways. The methoxy and acetamide groups enhance the compound's binding affinity and specificity towards its molecular targets, which include enzymes and receptors involved in critical biological processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against resistant bacterial strains. Studies suggest that the nitro group plays a crucial role in inhibiting bacterial cell wall synthesis, leading to effective growth inhibition .

Anti-inflammatory Properties

Preliminary investigations indicate that derivatives of this compound may possess anti-inflammatory effects. These properties make it a potential candidate for treating inflammatory diseases by modulating inflammatory pathways .

Anticancer Potential

Emerging evidence suggests that this compound exhibits cytotoxic effects on various cancer cell lines. This highlights its potential therapeutic applications in oncology, warranting further exploration into its mechanisms and efficacy .

Comparative Analysis

To contextualize the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-Methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | Antimicrobial and anti-inflammatory properties |

| N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | C₉H₉F₁N₂O₄ | Enhanced antibacterial activity against resistant strains |

| N-(2-methyl-6-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | Moderate antimicrobial activity |

This table illustrates how the positioning of functional groups influences the biological profiles of these compounds .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study focused on the antimicrobial evaluation of various derivatives found that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .

- Anti-inflammatory Assessment : In vivo studies utilizing carrageenan-induced models demonstrated that derivatives of this compound effectively reduced paw edema, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) without significant ulcerogenic effects .

- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis in specific cancer types, supporting its candidacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via acetylation of the corresponding amine precursor under reflux conditions using acetic anhydride. Reaction optimization should focus on temperature control (e.g., 80–100°C), stoichiometric ratios of acetic anhydride to amine, and reaction time (typically 30–60 minutes). Post-synthesis purification via recrystallization from ethanol or column chromatography is recommended to achieve >95% purity. Contaminants like unreacted nitro precursors should be monitored using TLC or HPLC .

- Key Parameters : Monitor byproducts (e.g., nitrophenol derivatives) using spectroscopic methods (¹H NMR, IR) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.5–8.0 ppm), and acetamide methyl group (~δ 2.1 ppm).

- IR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 224.21 (C₁₀H₁₂N₂O₄) and fragmentation patterns consistent with nitro and methoxy substituents .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizing agents. Refer to Safety Data Sheets (SDS) for nitroaromatic compounds for disposal guidelines .

Advanced Research Questions

Q. How do the electronic effects of the nitro and methoxy groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the 5-position is a strong electron-withdrawing group, activating the aromatic ring toward electrophilic attack at the 4-position. Conversely, the methoxy group at the 4-position is electron-donating, creating regioselectivity challenges. Computational modeling (e.g., DFT calculations) can predict charge distribution and reactive sites. Experimental validation via substituent-directed reactions (e.g., bromination) is recommended to confirm theoretical predictions .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies in solubility (e.g., ethanol vs. DMSO) may arise from polymorphic forms or impurities. Perform:

- Solubility Screening : Use standardized shake-flask methods at 25°C.

- Thermodynamic Analysis : Measure melting points and enthalpy of fusion via DSC to identify polymorphs.

- Purity Assessment : Compare HPLC profiles with reference standards .

Q. How can researchers design experiments to investigate the compound’s potential as a precursor for heterocyclic systems (e.g., thiazolidinones or oxadiazoles)?

- Methodological Answer :

- Step 1 : React the acetamide with thiourea or hydrazine derivatives under acidic or basic conditions to form thiazole or oxadiazole rings.

- Step 2 : Optimize cyclization conditions (e.g., microwave-assisted synthesis for reduced reaction time).

- Step 3 : Characterize products using X-ray crystallography (for solid-state structure) and biological assays (if targeting bioactive molecules) .

Q. What advanced analytical techniques are required to resolve overlapping signals in the NMR spectra of derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.